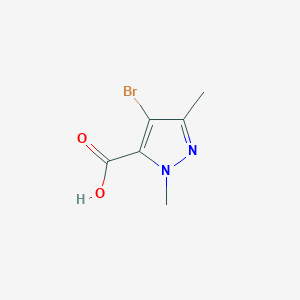

4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-2,5-dimethylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O2/c1-3-4(7)5(6(10)11)9(2)8-3/h1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUEAEVZRYGUFPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1Br)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00381568 | |

| Record name | 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5775-88-2 | |

| Record name | 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Emergence of a Key Heterocycle: A Technical Guide to the Synthesis and Discovery of 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid

Abstract

This technical guide provides an in-depth exploration of 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will traverse its historical discovery, rooted in the foundational principles of pyrazole synthesis, and present a detailed, logical synthesis pathway. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering not just a methodology, but a comprehensive understanding of the chemical principles and experimental considerations that underpin the synthesis of this important molecule.

Introduction: The Pyrazole Core in Modern Chemistry

Pyrazole carboxylic acids are a class of heterocyclic compounds that have garnered immense attention in the scientific community.[1][2] Their rigid, planar structure, coupled with the presence of multiple hydrogen bond donors and acceptors, makes them ideal scaffolds for interacting with biological targets. The pyrazole moiety is a cornerstone in the design of a wide array of therapeutic agents, exhibiting a broad spectrum of biological activities including anti-inflammatory, analgesic, and antimicrobial properties.[1] The strategic functionalization of the pyrazole ring allows for the fine-tuning of a molecule's physicochemical properties, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The subject of this guide, this compound, is a prime example of a highly functionalized pyrazole that serves as a critical building block in the synthesis of more complex and potent molecules.

Historical Context: The Legacy of Knorr and the Dawn of Pyrazole Synthesis

The journey of pyrazole synthesis began in 1883 with the pioneering work of German chemist Ludwig Knorr. His discovery of the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, now famously known as the Knorr pyrazole synthesis , laid the groundwork for accessing this vital class of heterocycles. This acid-catalyzed reaction proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The versatility of this method, allowing for the introduction of various substituents, has made it a robust and enduring tool in the arsenal of synthetic chemists.

Synthetic Pathway: A Step-by-Step Guide to this compound

The synthesis of this compound is a multi-step process that begins with the construction of the pyrazole core, followed by strategic functionalization. The pathway outlined below is a logical and efficient route, drawing upon established principles of heterocyclic chemistry.

Step 1: Synthesis of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate

The synthesis commences with the construction of the pyrazole ring. A common and effective method involves the reaction of a β-ketoester with a substituted hydrazine. In this case, ethyl 2-methyl-3-oxobutanoate is reacted with methylhydrazine. The initial reaction forms a hydrazone intermediate which then undergoes an acid-catalyzed intramolecular cyclization and dehydration to yield the desired ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate.

Experimental Protocol:

-

To a solution of ethyl 2-methyl-3-oxobutanoate (1.0 eq) in ethanol, add methylhydrazine (1.1 eq) dropwise at room temperature.

-

Add a catalytic amount of a strong acid, such as sulfuric acid (0.1 eq).

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain pure ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate.

Step 2: Hydrolysis to 1,3-dimethyl-1H-pyrazole-5-carboxylic acid

The next step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a standard saponification reaction, typically carried out using a strong base such as sodium hydroxide.

Experimental Protocol:

-

Dissolve ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate (1.0 eq) in a mixture of ethanol and water.

-

Add a solution of sodium hydroxide (2.0 eq) and heat the mixture to reflux.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 2-3.

-

The carboxylic acid will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 1,3-dimethyl-1H-pyrazole-5-carboxylic acid.

Step 3: Bromination to this compound

The final step is the regioselective bromination of the pyrazole ring at the 4-position. The pyrazole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for this transformation.[3] The reaction is typically carried out in a suitable solvent, and the 4-position is the most reactive site for electrophilic attack in many pyrazole systems.[4][5]

Experimental Protocol:

-

Dissolve 1,3-dimethyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in a suitable solvent such as chloroform or acetic acid.

-

Add N-Bromosuccinimide (1.1 eq) portion-wise to the solution at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain the final product, this compound.

Diagram of the Synthetic Workflow:

Caption: Synthetic pathway for this compound.

Physicochemical and Spectroscopic Data

The structural elucidation and confirmation of this compound and its intermediates are paramount. Below is a summary of the expected physicochemical and spectroscopic data.

| Property | Value |

| Molecular Formula | C₆H₇BrN₂O₂ |

| Molecular Weight | 219.04 g/mol |

| Appearance | White to off-white solid |

| ¹H NMR | Expected signals for two methyl groups (singlets), and a carboxylic acid proton (broad singlet, downfield). |

| ¹³C NMR | Expected signals for the pyrazole ring carbons, the two methyl carbons, and the carboxylic acid carbonyl carbon (downfield). |

| IR Spectroscopy (cm⁻¹) | Broad O-H stretch (3300-2500), C=O stretch (1760-1690), C-N and C=C stretches (1600-1450).[6][7] |

| Mass Spectrometry (m/z) | Characteristic M+ and M+2 isotope pattern for a monobrominated compound in an approximately 1:1 ratio.[8][9] |

Diagram of the Molecular Structure:

Caption: Structure of this compound.

Conclusion and Future Outlook

The synthesis of this compound is a testament to the enduring power of fundamental organic chemistry principles. From the historical Knorr synthesis to modern bromination techniques, the construction of this valuable building block is a logical and achievable process for the skilled synthetic chemist. Its strategic placement of functional groups—a bromine atom for cross-coupling reactions, a carboxylic acid for amide bond formation, and methyl groups for steric and electronic modulation—makes it a highly versatile intermediate in the quest for novel therapeutic agents. As drug discovery continues to evolve, the demand for such well-defined and functionalized heterocyclic scaffolds will undoubtedly increase, ensuring that the chemistry of pyrazoles remains a vibrant and essential field of research.

References

-

Mini-Reviews in Organic Chemistry. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Bentham Science Publishers. [Link]

- ACS Medicinal Chemistry Letters. (2025). Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity.

- BenchChem. (2025). The Pyrazole Carboxylic Acid Core: A Technical Guide to its Discovery, Synthesis, and Therapeutic Evolution. BenchChem.

-

PubMed. (2012). Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase. National Center for Biotechnology Information. [Link]

- ResearchGate. (2008). The molecular structure of 1,3-dimethyl-4-phenyl-1H-pyrazole-5-carboxylic acid.

- PubChem. 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid.

-

RSC Publishing. (2020). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Royal Society of Chemistry. [Link]

- Canadian Science Publishing. (1963). reactions of phenyl-substituted heterocyclic compounds - 11.

- Key Chemical Intermediates.

- SlideShare. (2018). Pyrazole.

- The Royal Society of Chemistry.

- SpectraBase. Pyrazole-3-carboxylic acid.

- SpectraBase. N-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N'-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)thiourea - Optional[1H NMR] - Spectrum.

- SpectraBase. 4-bromo-1,3-dimethyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-5-carboxamide - Optional[1H NMR] - Spectrum.

- Google Patents.

- Organic Chemistry Portal. N-Bromosuccinimide (NBS).

- University of Calgary. IR: carboxylic acids.

- ResearchGate. (2005). Mass spectrometry of halogen-containing organic compounds.

- Chemistry LibreTexts. (2023).

-

MDPI. (2019). One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water. [Link]

- ResearchGate. (2025). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents.

- ResearchGate. (2015). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.

-

ChemRxiv. (2023). Convenient one-pot synthesis and biological evaluation of novel 3,5- dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as n. [Link]

- Chemistry LibreTexts. (2020). 16.

- PrepChem.com. Synthesis of 5-acetylpyrazole-3-carboxylic acid ethyl ester.

- Wiley Online Library.

- Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

- Amerigo Scientific. This compound.

-

MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. [Link]

- Google Patents. Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.

- ARKIVOC. (2008). The molecular structure of 1,3-dimethyl-4-phenyl-1H-pyrazole-5-carboxylic acid.

- DOI.

- Technical Disclosure Commons. (2022). Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid.

Sources

- 1. A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 2. Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry – Oriental Journal of Chemistry [orientjchem.org]

- 3. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. eguru.rrbdavc.org [eguru.rrbdavc.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Theoretical Properties of Substituted Pyrazole Carboxylic Acids

Introduction: The Pyrazole Carboxylic Acid Scaffold in Modern Drug Discovery

Substituted pyrazole carboxylic acids represent a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1] The versatility of the pyrazole ring, with its two adjacent nitrogen atoms, allows for a rich tapestry of intermolecular interactions, while the carboxylic acid moiety provides a key handle for modulating physicochemical properties and engaging with biological targets.[2][3] Understanding the fundamental theoretical properties of this scaffold is paramount for rational drug design, enabling researchers to fine-tune molecular characteristics for enhanced potency, selectivity, and pharmacokinetic profiles.

This technical guide provides a comprehensive exploration of the theoretical underpinnings of substituted pyrazole carboxylic acids, intended for researchers, scientists, and drug development professionals. We will delve into the critical aspects of tautomerism, the profound influence of substituents on electronic landscapes, and the computational methodologies that empower modern drug discovery.

I. Tautomerism: A Key Determinant of Biological Activity and Physicochemical Properties

A crucial feature of N-unsubstituted pyrazoles is their ability to exist in different tautomeric forms, a phenomenon that significantly impacts their reactivity and biological interactions.[2][4] For unsymmetrically substituted pyrazole carboxylic acids, the position of the proton on the nitrogen atoms dictates the electronic distribution and hydrogen bonding capabilities of the molecule.

The two primary tautomers of a 3(5)-substituted pyrazole are the 3-substituted-1H-pyrazole and the 5-substituted-1H-pyrazole. The relative stability of these tautomers is governed by the electronic nature of the substituents on the pyrazole ring.[2]

Influence of Substituents on Tautomeric Equilibrium

Computational studies, primarily employing Density Functional Theory (DFT), have elucidated the factors governing tautomeric preference. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) exert distinct effects on the stability of the tautomers.

-

Electron-Donating Groups (EDGs): Substituents such as -CH₃, -NH₂, and -OH tend to stabilize the tautomer where the substituent is at the 3-position.[2] This is attributed to favorable electronic delocalization and hyperconjugation effects.

-

Electron-Withdrawing Groups (EWGs): Conversely, groups like -NO₂, -CN, and -COOH often favor the tautomer with the substituent at the 5-position.[2]

The interplay of these electronic effects determines the predominant tautomeric form in a given environment, which in turn influences the molecule's ability to act as a hydrogen bond donor or acceptor, a critical factor in ligand-receptor binding.

Caption: Tautomeric equilibrium in substituted pyrazole carboxylic acids.

II. The Electronic Landscape: How Substituents Modulate Reactivity and Aromaticity

The electronic properties of the pyrazole ring are highly tunable through the introduction of various substituents. This modulation of the electron density distribution directly impacts the molecule's aromaticity, acidity (pKa), and overall reactivity.

Aromaticity

The pyrazole ring is an aromatic heterocycle, and its aromaticity is a key contributor to its stability.[5][6] The degree of aromaticity can be influenced by substituents. Computational methods, such as the Nucleus-Independent Chemical Shift (NICS) calculations, are employed to quantify the aromatic character of the ring. Generally, substituents that enhance the delocalization of π-electrons will increase the aromaticity and stability of the ring.

Acidity (pKa) of the Carboxylic Acid Group

The pKa of the carboxylic acid moiety is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The acidity of the carboxylic acid is directly affected by the electronic nature of the substituents on the pyrazole ring.

-

Electron-Withdrawing Groups (EWGs): EWGs attached to the pyrazole ring increase the acidity of the carboxylic acid (lower pKa) by stabilizing the resulting carboxylate anion through inductive effects.

-

Electron-Donating Groups (EDGs): Conversely, EDGs decrease the acidity (higher pKa) by destabilizing the carboxylate anion.

This predictable relationship allows for the rational design of molecules with desired ionization profiles at physiological pH.

| Substituent at C5 | Electronic Effect | Predicted pKa of 3-Pyrazolecarboxylic acid |

| -NO₂ | Strong EWG | Lower |

| -Cl | Halogen (Inductive EWG) | Lower |

| -H | Neutral | Baseline |

| -CH₃ | Weak EDG | Higher |

| -OCH₃ | Strong EDG | Higher |

III. Computational Chemistry: A Powerful Toolkit for Predicting Molecular Properties

Density Functional Theory (DFT) has emerged as a powerful and reliable tool for investigating the theoretical properties of substituted pyrazole carboxylic acids.[7][8][9] By solving the Schrödinger equation for a given molecule, DFT can provide valuable insights into its electronic structure, geometry, and reactivity.

Workflow for DFT Analysis of Substituted Pyrazole Carboxylic Acids

A typical computational workflow for analyzing the properties of these molecules involves several key steps:

Caption: A generalized workflow for DFT calculations on pyrazole derivatives.

Step-by-Step Protocol for Geometry Optimization and Energy Calculation

-

Structure Preparation:

-

Draw the 2D structure of the substituted pyrazole carboxylic acid using a molecular editor.

-

Convert the 2D structure to a 3D model and perform an initial geometry cleanup using molecular mechanics (e.g., MMFF94).

-

-

Input File Generation:

-

Select a DFT functional and basis set. A common and effective combination is the B3LYP functional with the 6-311++G(d,p) basis set.[2]

-

Specify the calculation type as "Geometry Optimization" and "Frequency".

-

Define the charge and multiplicity of the molecule.

-

If studying properties in solution, include a solvent model such as the Polarizable Continuum Model (PCM).

-

-

Execution of Calculation:

-

Submit the input file to a quantum chemistry software package (e.g., Gaussian, ORCA).

-

-

Analysis of Results:

-

Verify that the geometry optimization has converged.

-

Confirm that the frequency calculation yields no imaginary frequencies, indicating a true energy minimum.

-

Extract the optimized Cartesian coordinates and the final electronic energy.

-

IV. Spectroscopic Properties: Bridging Theory and Experiment

Computational methods can accurately predict spectroscopic properties such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.[10][11][12] Comparing these theoretical spectra with experimental data serves as a powerful validation of the computed molecular structure and electronic properties.

NMR Spectroscopy

Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. These calculations can help in:

-

Structure Elucidation: Confirming the regiochemistry of substitution on the pyrazole ring.

-

Tautomer Identification: The chemical shifts of the ring protons and carbons are sensitive to the tautomeric form.[2]

IR Spectroscopy

Calculated vibrational frequencies can be correlated with experimental IR spectra to identify characteristic functional group vibrations.[13][14] For pyrazole carboxylic acids, key vibrations include:

-

O-H stretch: A broad absorption in the 2500-3300 cm⁻¹ region.[13]

-

C=O stretch: A strong absorption around 1700-1750 cm⁻¹.

-

N-H stretch: For N-unsubstituted pyrazoles, a peak around 3100-3500 cm⁻¹.

Discrepancies between calculated and experimental frequencies can often be rationalized by considering intermolecular interactions, such as hydrogen bonding, which are present in the condensed phase but may not be fully captured by gas-phase calculations.

V. Application in Drug Design: From Theoretical Insights to Therapeutic Innovation

The theoretical properties discussed herein have direct and profound implications for the design and development of novel therapeutic agents based on the substituted pyrazole carboxylic acid scaffold.

-

Structure-Activity Relationship (SAR) Studies: A thorough understanding of the electronic effects of substituents allows for the systematic exploration of the chemical space to optimize biological activity.

-

Pharmacokinetic Optimization: By computationally predicting pKa values, chemists can design molecules with improved absorption and solubility profiles.

-

Target Engagement: The knowledge of the predominant tautomeric form and the molecular electrostatic potential (MEP) map can guide the design of compounds that form optimal interactions with the target protein's active site.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. digital.csic.es [digital.csic.es]

- 4. Easy to Use DFT Approach for Computational pKa Determination of Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. purkh.com [purkh.com]

- 6. BJOC - Unraveling aromaticity: the dual worlds of pyrazole, pyrazoline, and 3D carborane [beilstein-journals.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jocpr.com [jocpr.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 14. documents.thermofisher.com [documents.thermofisher.com]

A Comprehensive Guide to the NMR Spectroscopic Characterization of 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid

This technical guide provides an in-depth exploration of the Nuclear Magnetic Resonance (NMR) spectroscopic characterization of 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid, a key building block in pharmaceutical and agrochemical research.[1] Tailored for researchers, scientists, and professionals in drug development, this document offers a practical framework for confirming the molecular structure of this compound with a high degree of confidence. In the absence of publicly available experimental spectra, this guide is built upon high-quality predicted NMR data, illustrating a robust methodology for structural elucidation from first principles.

The Strategic Importance of NMR in Structural Verification

In the synthesis of novel chemical entities, unambiguous structural confirmation is paramount. NMR spectroscopy stands as the cornerstone of molecular characterization, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a substituted heterocycle like this compound, with its distinct electronic and steric features, a multi-faceted NMR approach is essential to ensure the correct isomeric form has been synthesized and to rule out potential side-products.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions were generated using advanced computational algorithms that consider the electronic effects of the various substituents on the pyrazole core. The data is presented for a standard deuterated solvent, such as DMSO-d₆, which is capable of dissolving the carboxylic acid and participating in hydrogen exchange with the acidic proton.

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| COOH | ~13.5 | Broad Singlet | 1H |

| N-CH₃ | ~3.8 | Singlet | 3H |

| C-CH₃ | ~2.4 | Singlet | 3H |

Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O | ~162 |

| C3 | ~150 |

| C5 | ~140 |

| C4 | ~105 |

| N-CH₃ | ~38 |

| C-CH₃ | ~14 |

Structural Analysis and Rationale for Predicted Chemical Shifts

The predicted chemical shifts can be rationalized by examining the electronic environment of each nucleus within the molecular structure.

Caption: Molecular structure of this compound.

-

Carboxylic Acid Proton (COOH): The proton of the carboxylic acid is highly deshielded due to the strong electron-withdrawing effect of the two oxygen atoms and its propensity for hydrogen bonding with the solvent (DMSO-d₆). This results in a characteristic broad signal far downfield, typically above 13 ppm.

-

N-Methyl Protons (N-CH₃): The methyl group attached to the N1 nitrogen is deshielded by the electronegative nitrogen atom and the aromatic pyrazole ring. Its predicted chemical shift around 3.8 ppm is typical for N-methyl groups in such heterocyclic systems.

-

C-Methyl Protons (C-CH₃): The methyl group at the C3 position is less deshielded than the N-methyl group, as it is attached to a carbon atom. Its predicted chemical shift around 2.4 ppm is consistent with a methyl group on an aromatic ring.

-

Carboxylic Carbon (C=O): This carbonyl carbon is significantly deshielded, appearing at approximately 162 ppm, which is a characteristic chemical shift for carboxylic acids.

-

Pyrazole Ring Carbons (C3, C4, C5): The chemical shifts of the ring carbons are influenced by the substituents.

-

C3: Attached to a methyl group and a nitrogen atom, its chemical shift is predicted to be around 150 ppm.

-

C5: Bonded to the carboxylic acid group and a nitrogen atom, it is also significantly deshielded, with a predicted chemical shift of approximately 140 ppm.

-

C4: This carbon is bonded to the bromine atom. The heavy atom effect of bromine and its electronegativity result in a more shielded environment compared to the other ring carbons, with a predicted chemical shift around 105 ppm.

-

-

Methyl Carbons (N-CH₃ and C-CH₃): The N-methyl carbon is more deshielded (~38 ppm) than the C-methyl carbon (~14 ppm) due to the higher electronegativity of nitrogen compared to carbon.

A Self-Validating Experimental Workflow

To experimentally verify the predicted NMR data and unambiguously confirm the structure, a series of 1D and 2D NMR experiments should be performed. This workflow is designed to be self-validating, where the results of each experiment provide evidence for the subsequent assignments.

Experimental Protocol: Sample Preparation

A well-prepared sample is the foundation of high-quality NMR data.

-

Weighing: Accurately weigh approximately 10-15 mg of this compound.

-

Dissolution: Dissolve the sample in 0.6-0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Homogenization: Gently vortex the sample to ensure a homogeneous solution.

Caption: Experimental workflow for NMR analysis.

1D NMR Spectroscopy: The Starting Point

Standard ¹H and ¹³C{¹H} NMR spectra provide the initial overview of the molecule's proton and carbon environments.

-

¹H NMR: This spectrum will confirm the number of distinct proton environments, their integration (relative number of protons), and their multiplicity (splitting pattern). In this case, three singlet signals are expected, corresponding to the two methyl groups and the carboxylic acid proton.

-

¹³C{¹H} NMR: This experiment reveals the number of unique carbon environments. For the target molecule, six distinct carbon signals are predicted.

2D NMR Spectroscopy: Unraveling the Connectivity

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by revealing through-bond correlations between nuclei.

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, no cross-peaks are expected in the COSY spectrum as all proton signals are singlets and are not coupled to each other. This lack of correlation is in itself a key piece of structural information.

Caption: Expected COSY correlations (none).

-

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons directly to the carbons they are attached to (one-bond C-H correlation). This is a powerful tool for assigning carbon signals based on their known proton assignments.

-

The N-CH₃ proton signal (~3.8 ppm) will show a cross-peak to the N-CH₃ carbon signal (~38 ppm).

-

The C-CH₃ proton signal (~2.4 ppm) will show a cross-peak to the C-CH₃ carbon signal (~14 ppm).

-

Caption: Expected HSQC correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons over two to three bonds. This is arguably the most critical experiment for confirming the overall carbon skeleton and the placement of substituents.

-

N-CH₃ Protons (~3.8 ppm): These protons are expected to show correlations to the N1-attached carbons, C5 (~140 ppm) and potentially C2 (part of the pyrazole ring, but in this case, it is N2). A weaker four-bond correlation to C4 (~105 ppm) might also be observed.

-

C-CH₃ Protons (~2.4 ppm): These protons will show correlations to the C3 carbon (~150 ppm) and the C4 carbon (~105 ppm).

-

COOH Proton (~13.5 ppm): While often broad, this proton may show a correlation to the C5 carbon (~140 ppm) and the carbonyl carbon (C=O, ~162 ppm).

-

Caption: Key expected HMBC correlations.

Conclusion

The comprehensive NMR analysis outlined in this guide, combining 1D and 2D techniques, provides a robust and self-validating methodology for the structural elucidation of this compound. By systematically interpreting the data from ¹H, ¹³C, COSY, HSQC, and HMBC experiments, researchers can confidently confirm the identity and purity of their synthesized material, which is a critical step in the advancement of pharmaceutical and agrochemical development programs.

References

Sources

mass spectrometry fragmentation of brominated pyrazole derivatives

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Brominated Pyrazole Derivatives

Authored by: A Senior Application Scientist

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry, appearing in a wide array of pharmaceuticals ranging from anti-inflammatory agents to kinase inhibitors. The introduction of a bromine atom onto this heterocyclic scaffold can significantly modulate a molecule's physicochemical and pharmacological properties. Consequently, the robust characterization of these brominated pyrazole derivatives is a critical step in drug discovery and development. Mass spectrometry (MS) stands as a premier analytical technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities. This guide provides a detailed exploration of the gas-phase fragmentation behavior of brominated pyrazole derivatives, offering insights into their ionization and subsequent dissociation pathways.

Part 1: The Unique Isotopic Signature of Bromine in Mass Spectrometry

A defining characteristic of bromine-containing compounds in mass spectrometry is the presence of two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a distinctive isotopic pattern for the molecular ion (M⁺) and any bromine-containing fragment ions, appearing as a pair of peaks (an "isotopic doublet") separated by two mass-to-charge units (m/z) with nearly equal intensities. This "A+2" pattern is a powerful diagnostic tool for confirming the presence of bromine in an analyte.

For a compound containing a single bromine atom, the molecular ion region will exhibit two peaks of roughly the same height at m/z values corresponding to the monoisotopic mass (containing ⁷⁹Br) and the A+2 peak (containing ⁸¹Br). The presence of multiple bromine atoms will result in a more complex, but predictable, isotopic pattern. For instance, a compound with two bromine atoms will show a characteristic 1:2:1 intensity ratio for the M, M+2, and M+4 peaks.

Part 2: Ionization Techniques and Their Influence on Fragmentation

The choice of ionization method profoundly impacts the subsequent fragmentation of brominated pyrazole derivatives. The two most common techniques, Electron Ionization (EI) and Electrospray Ionization (ESI), operate on different principles and typically yield complementary structural information.

Electron Ionization (EI)

EI is a "hard" ionization technique that imparts significant internal energy to the analyte molecule, leading to extensive fragmentation. This results in a rich fragmentation spectrum that can be invaluable for structural elucidation. The initial step in EI is the removal of an electron from the molecule to form a radical cation (M⁺•).

Typical EI Fragmentation Pathways for Brominated Pyrazoles:

The fragmentation of brominated pyrazoles under EI conditions is often governed by the stability of the resulting fragments and the relative bond strengths within the molecule.

-

Loss of a Bromine Radical (•Br): This is a very common fragmentation pathway, leading to the formation of a [M-Br]⁺ ion. The driving force for this cleavage is the formation of a stable pyrazole cation. The characteristic isotopic signature of bromine will be absent in this fragment ion.

-

Cleavage of the Pyrazole Ring: The pyrazole ring can undergo several fragmentation pathways, often initiated by the loss of small, stable neutral molecules like HCN or N₂. The position of the bromine atom and other substituents on the ring will direct the specific ring cleavage patterns.

-

McLafferty Rearrangement: If the pyrazole derivative contains a side chain with a γ-hydrogen atom, a McLafferty rearrangement can occur, leading to the elimination of a neutral alkene and the formation of a new radical cation.

-

Alpha-Cleavage: Cleavage of a bond alpha to the pyrazole ring is another common pathway, particularly if the substituent is an alkyl group. This results in the formation of a stable resonance-stabilized cation.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS) of a Brominated Pyrazole Derivative

-

Sample Preparation: Dissolve the brominated pyrazole derivative in a volatile organic solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.

-

Instrumentation: Utilize a gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe.

-

GC Conditions (if applicable):

-

Column: A non-polar column such as a DB-5ms is typically suitable.

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV (standard for library matching).

-

Ion Source Temperature: 230 °C.

-

Mass Range: Scan from a low m/z (e.g., 40) to a value that encompasses the molecular ion.

-

Electrospray Ionization (ESI)

In contrast to EI, ESI is a "soft" ionization technique that typically results in the formation of protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation. This is particularly useful for determining the molecular weight of the compound. To induce fragmentation in ESI, collision-induced dissociation (CID) is employed, often in a tandem mass spectrometer (MS/MS).

Typical ESI-CID Fragmentation Pathways for Brominated Pyrazoles:

In ESI-MS/MS, the precursor ion ([M+H]⁺) is selected and then subjected to collisions with an inert gas (e.g., argon or nitrogen), leading to fragmentation.

-

Loss of HBr: A common fragmentation pathway for protonated brominated pyrazoles is the elimination of a neutral molecule of hydrogen bromide (HBr). This results in a fragment ion at [M+H-HBr]⁺.

-

Cleavage of Substituents: Similar to EI, substituents on the pyrazole ring can be cleaved. The nature of the substituent will dictate the specific fragmentation. For example, an ester group might lose an alcohol molecule.

-

Ring Cleavage: While less extensive than in EI, some ring cleavage can occur under CID conditions, often leading to the loss of small neutral molecules.

Experimental Protocol: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) of a Brominated Pyrazole Derivative

-

Sample Preparation: Dissolve the brominated pyrazole derivative in a suitable solvent system for ESI, typically a mixture of water, methanol, or acetonitrile, often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation. A typical concentration is 1-10 µg/mL.

-

Instrumentation: A tandem mass spectrometer (e.g., triple quadrupole, Q-TOF, or ion trap) equipped with an ESI source.

-

MS Conditions:

-

Ionization Mode: Positive ion electrospray ionization (ESI+).

-

Capillary Voltage: 3-5 kV.

-

Nebulizing Gas Flow: Adjust for a stable spray.

-

Drying Gas Flow and Temperature: Optimize to desolvate the ions effectively.

-

-

MS/MS Conditions:

-

Precursor Ion Selection: Isolate the [M+H]⁺ ion (or the isotopic peak corresponding to the ⁷⁹Br isotopologue).

-

Collision Gas: Argon or nitrogen.

-

Collision Energy: Ramp the collision energy (e.g., from 10 to 40 eV) to observe the onset and evolution of different fragment ions. This can provide valuable information about the fragmentation pathways.

-

Part 3: Visualizing Fragmentation Pathways

Diagrams are invaluable for conceptualizing the complex fragmentation processes. The following Graphviz diagrams illustrate typical fragmentation pathways for a hypothetical substituted brominated pyrazole.

Caption: Common EI fragmentation pathways for a brominated pyrazole derivative.

Caption: Typical ESI-CID fragmentation pathways for a brominated pyrazole derivative.

Part 4: Data Interpretation and Structural Elucidation

The interpretation of mass spectra of brominated pyrazole derivatives requires a systematic approach:

-

Identify the Molecular Ion: In EI, look for the ion at the highest m/z that exhibits the characteristic bromine isotopic pattern. In ESI, this will typically be the [M+H]⁺ ion.

-

Confirm the Presence of Bromine: Verify the isotopic pattern of the molecular ion and any bromine-containing fragments.

-

Propose Fragment Structures: Based on the mass differences between the precursor ion and the fragment ions, propose logical neutral losses. For example, a loss of 79/81 Da suggests the loss of a bromine radical, while a loss of 27 Da points to the loss of HCN.

-

Consider Rearrangements: Be mindful of the possibility of rearrangements, such as the McLafferty rearrangement, which can sometimes lead to unexpected fragment ions.

-

Utilize High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of the precursor and fragment ions. This is a powerful tool for confirming proposed structures and differentiating between isobaric species.

Part 5: Case Study: Fragmentation of a Hypothetical Brominated Pyrazole

Let's consider the hypothetical compound, 1-ethyl-4-bromo-3-methyl-1H-pyrazole (C₆H₉BrN₂), with a monoisotopic molecular weight of 188.0003 Da.

| Ionization | Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| EI | 188/190 | 109 | 79/81 (Br) | [M-Br]⁺ |

| EI | 188/190 | 173/175 | 15 (CH₃) | [M-CH₃]⁺ |

| EI | 188/190 | 160/162 | 28 (C₂H₄) | [M-C₂H₄]⁺• (from McLafferty) |

| ESI-MS/MS | 189/191 | 109 | 80/82 (HBr) | [M+H-HBr]⁺ |

| ESI-MS/MS | 189/191 | 161/163 | 28 (C₂H₄) | [M+H-C₂H₄]⁺ |

This tabular summary provides a clear overview of the expected fragmentation behavior of this model compound under both EI and ESI conditions.

Conclusion

The mass spectrometric analysis of brominated pyrazole derivatives is a powerful technique for their structural characterization. A thorough understanding of the fundamental principles of mass spectrometry, including the unique isotopic signature of bromine and the different fragmentation pathways induced by EI and ESI, is essential for accurate data interpretation. By employing a systematic approach and leveraging the capabilities of modern mass spectrometers, researchers can confidently elucidate the structures of these important molecules, thereby accelerating the drug discovery and development process.

References

-

Title: Mass Spectrometry of Heterocyclic Compounds. Source: A comprehensive book chapter that provides foundational knowledge on the fragmentation of various heterocyclic systems, which is applicable to pyrazoles. URL: [Link]

-

Title: Understanding Mass Spectra: A Basic Approach. Source: A foundational text explaining the principles of mass spectrometry, including ionization techniques and fragmentation mechanisms. URL: [Link]

-

Title: Electron Ionization Mass Spectrometry. Source: An overview of the principles and applications of electron ionization mass spectrometry. URL: [Link]

-

Title: Electrospray Ionization: A Soft Ionization Technique. Source: A detailed explanation of the electrospray ionization process and its applications. URL: [Link]

-

Title: Tandem Mass Spectrometry. Source: An introduction to the principles and applications of tandem mass spectrometry (MS/MS). URL: [Link]

crystal structure analysis of 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid

An In-depth Technical Guide to the Crystal Structure Analysis of 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic Acid

Preamble: The Rationale for Structural Elucidation

In the landscape of modern drug discovery and agrochemical development, pyrazole derivatives stand out as a cornerstone scaffold, demonstrating a vast spectrum of biological activities including anti-inflammatory, anticancer, and herbicidal properties.[1][2] The compound this compound (C₆H₇BrN₂O₂, CAS: 5775-88-2) is a key exemplar of this class.[3][4] Its unique substitution pattern—featuring a bromine atom, two methyl groups, and a carboxylic acid moiety—renders it a versatile intermediate for synthesizing more complex, biologically active molecules.[3][5]

Understanding the precise three-dimensional arrangement of atoms and the intermolecular interactions within the crystalline solid state is paramount. This knowledge, derived from single-crystal X-ray diffraction, provides invaluable insights into the molecule's physical properties (solubility, stability) and its structure-activity relationship (SAR), thereby guiding the rational design of next-generation therapeutics and agrochemicals.[1] This guide serves as a comprehensive technical overview of the entire workflow, from synthesis to final structural analysis, tailored for researchers and scientists in the field.

Module 1: From Powder to Perfect Crystal - Synthesis and Crystallization

The journey to a crystal structure begins with the synthesis of high-purity material and culminates in the growth of diffraction-quality single crystals. The protocols described herein are based on established methodologies for pyrazole derivatives and are designed to be self-validating.

Plausible Synthetic Route

While various synthetic pathways exist, a common approach involves the cyclization of a hydrazine with a 1,3-dicarbonyl compound, followed by functional group manipulations. The N-methylation and subsequent bromination are key steps to arrive at the target compound.

Experimental Protocol: Single Crystal Growth

The formation of a single crystal suitable for X-ray analysis is often the most challenging step. The goal is to create a supersaturated solution from which the compound precipitates slowly and orderly. The presence of the carboxylic acid group suggests strong hydrogen-bonding potential, which can be leveraged for crystallization.

Step-by-Step Crystallization Workflow:

-

Solvent Screening (The Causality of Choice):

-

Begin by testing the solubility of the purified compound (≥95% purity) in a range of solvents with varying polarities (e.g., ethanol, methanol, ethyl acetate, acetone, dichloromethane, and mixtures with water or hexane).

-

Rationale: An ideal solvent system is one in which the compound is sparingly soluble at room temperature but readily soluble upon heating. This differential solubility is the driving force for crystallization upon cooling. For a carboxylic acid like this, polar protic solvents like ethanol or methanol are excellent starting points due to their ability to engage in hydrogen bonding.

-

-

Slow Evaporation Technique (Method of Choice):

-

Dissolve a small amount of the compound (e.g., 10-20 mg) in a minimal volume of a suitable solvent (e.g., ethanol) in a small vial.

-

Cover the vial with a cap, and puncture it with a needle to allow for slow, controlled evaporation of the solvent over several days to weeks at room temperature.

-

Rationale: This is often the simplest and most effective method. As the solvent evaporates, the concentration of the solute gradually increases, leading to a state of supersaturation and subsequent crystal nucleation and growth.

-

-

Alternative Technique: Vapor Diffusion:

-

If slow evaporation fails, dissolve the compound in a good solvent (e.g., acetone) and place this vial inside a larger, sealed jar containing a poor solvent (an "anti-solvent") in which the compound is insoluble (e.g., hexane).

-

Rationale: The anti-solvent vapor slowly diffuses into the primary solvent, reducing the solubility of the compound and inducing crystallization. This method provides finer control over the rate of precipitation.

-

-

Crystal Harvesting:

-

Once well-formed, colorless prism-like crystals appear, carefully select a suitable crystal under a polarizing microscope.[6] An ideal crystal should be free of cracks and have dimensions between 0.1 and 0.3 mm.

-

Gently mount the selected crystal onto a goniometer head using a cryo-loop.

-

Module 2: The X-ray Diffraction Experiment - A Workflow

With a suitable crystal mounted, the process of elucidating its atomic structure via X-ray diffraction can begin. This involves irradiating the crystal with X-rays and measuring the resulting diffraction pattern.

Data Collection Protocol

-

Mounting and Cooling: The mounted crystal is placed on the diffractometer and cooled in a stream of cold nitrogen gas, typically to a temperature around 100-170 K.[6][7]

-

Rationale: Low temperatures minimize the thermal vibrations of atoms, resulting in a sharper diffraction pattern and more precise structural data.

-

-

Diffractometer Setup: Data is collected using a modern diffractometer (e.g., a Bruker D8 Quest) equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a sensitive detector.[7]

-

Data Acquisition: A series of diffraction images are recorded as the crystal is rotated through a range of angles (using, for example, φ and ω scans).[6] The instrument software automatically calculates the unit cell parameters and determines the crystal system and space group.

Caption: Workflow for single-crystal X-ray diffraction analysis.

Module 3: From Diffraction Pattern to Molecular Structure

The raw diffraction data is a collection of intensities and positions of spots, which must be processed to generate a 3D model of the electron density, and thus the atomic positions.

-

Structure Solution: The initial atomic positions are determined from the diffraction data using direct methods or Patterson methods. Software such as SHELXT is commonly used for this "intrinsic phasing" step.[7]

-

Structure Refinement: The initial model is refined using a least-squares method (e.g., with SHELXL).[7] This iterative process adjusts atomic positions, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction data. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.[6]

-

Validation: The quality of the final structure is assessed using several metrics, including the R-factor (R1) and the weighted R-factor (wR2), which should be as low as possible, and the Goodness-of-Fit (GooF), which should be close to 1. The final validated structure is saved in a standard Crystallographic Information File (CIF) format.

Module 4: Analysis of the Crystal Structure

The refined CIF file contains a wealth of information. The analysis focuses on both the geometry of the individual molecule (intramolecular features) and how molecules pack together in the crystal lattice (intermolecular features).

Hypothetical Crystallographic Data

The following table summarizes the kind of data that would be obtained from a successful analysis. Note: This is representative data based on similar pyrazole structures and not the experimentally determined data for the title compound.

| Parameter | Example Value |

| Chemical Formula | C₆H₇BrN₂O₂ |

| Formula Weight | 219.04 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a, b, c (Å) | a = 7.2, b = 11.1, c = 9.8 |

| α, β, γ (°) | α = 90, β = 105.5, γ = 90 |

| Volume (ų) | 755 |

| Z (molecules/unit cell) | 4 |

| Temperature (K) | 120(2) |

| Radiation (λ, Å) | Mo Kα (0.71073) |

| Final R1 [I > 2σ(I)] | < 0.05 |

| wR2 (all data) | < 0.10 |

| Goodness-of-Fit (GooF) | ~1.0 |

Analysis of Intermolecular Interactions

The crystal packing is stabilized by a network of non-covalent interactions. For this compound, the key interactions would likely be:

-

Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor (-OH) and acceptor (C=O). It is highly probable that these groups form strong O-H···O or O-H···N hydrogen bonds, often leading to the formation of dimers or chains that are fundamental to the crystal's structure.[8]

-

Halogen Bonding: The bromine atom can act as a Lewis acidic site and interact with Lewis basic sites (like the pyrazole nitrogen or carbonyl oxygen) on adjacent molecules.

-

π-π Stacking: The planar pyrazole rings may stack on top of each other, contributing to the overall stability of the crystal lattice.

Caption: Diagram of a potential O-H···N hydrogen bond interaction.

Conclusion: From Structure to Function

A thorough provides the definitive, atomic-level blueprint of the molecule in its solid state. This information is not merely academic; it is a critical tool for drug development professionals and materials scientists. It allows for the prediction of physicochemical properties, aids in polymorph screening, and provides the structural basis needed for computational modeling and the rational design of new, more effective chemical entities. The methodologies outlined in this guide represent a robust pathway to obtaining and interpreting this vital structural data.

References

- Benchchem. A Comparative Guide to the X-ray Crystallography of Bioactive Pyrazole Derivatives. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMyyIgfYW7fhrQ-Y-WeAe_p8dqfP-Xz8KR1rvH4ubEs8kYt36-OuF30UpjXoGDQZIRPgV8Z8cEi6JTfJSE7oumu6Ak5KjNZ7AMSvuUCsTu0c2pjx9ZOYXCWcvXFaMpIjmxCvs9taTkpkYPJ_7VdyqDq304S1xQynbzMfKhpnbAEpcFLqYAI9d7iol8mghXlztoEX9y7PVpNAEXyj-36snPseGIyiIuc-h6SVSKrNU=]

- Jaćimović, Ž. K., Radović, A., Giester, G., Tomić, Z. D., & Bigović, M. (2025). Crystal structure of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid dimethyl sulfoxide monosolvate, C4H2N3O4⋅C2H6OS. Zeitschrift für Kristallographie - New Crystal Structures. Published online May 23, 2025. [URL: https://doi.org/10.1515/ncrs-2025-0179]

- Chem-Impex. This compound. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNg311SsbGhj79w4JxPXvSX-5ngqtZUaim-g859Z8igZ_fFBY6X9Ao1NbyVfgywHoSPT2sAJ6YOfTtVvrYA80-d9QX7vofTyJidxLVEBkzAG4emObUmmbrIn3_TbML2m6mJQ==]

- ResearchGate. Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFM_0ozBRKyB7i4ojkv2cQrc9e3xw_eEaY8oqXzosM6jkk_Os1EvFJTYtFnBoyXYuXjdIFjgGP27zfL2pjc1SAKN8rnrzUtWMmFf51_hfueXQPVvRZCeyuz5WcXUnaafvHPmZ0E8qPJJzuEie-hVStQJRwcAh789AzIsZXULy3iLPfombgsre0CJUHMJY-vyrp-bm9lh2gvQ_x3kbx7CfMMMyjqTim9-q3KQFJtOy_GlGGMO1EKtTo9hKCc94EswyjPyKjPCy0uVIBh8y5Ju_pk7BmeRZGV6LWURPLQtj-yEvUGma8uHSUIU92QnDFfwOrMxJv9nQEztXUtHEwiukc9]

- MDPI. Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjPg4eKcZ-BxRuctjZl5B6bRkfResjEdnNQPMfjykSKub-C7GRT3iqtzDMpHFFffPq1H-agtxf4yUeUXynOkmmLDJaRr80o03oyL5bVNFnV1rUr_fmlR9hcjM8uL5Ioszq]

- National Institutes of Health. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUTLTn0JGlW1MfdcIFZtoUKS0YBj6c0aiB1Eagt-oVxk8m7IFm-GG_P9R7ih05NdhAuO2rsMbsx9Za0J_hMZPE8-V-WWG8iXmjLVAQr2ifqZOfnWq1wMT1KWlbdVG35C_pWQcklYOdj5SMF68=]

- MDPI. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Published July 14, 2023. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGc49Adn1vPRc-tFj8LTgYsaJ_E6s5sKarYUI7HKC7QoCAIB4yUzaeHAI2ESX3-KJ1QARd3l-nzRS7AMzo4XQ1TAOphzzJ7Hbr8PLH42fsczK8yf1ZOK-guAjZ2etZq5wZhPw==]

- Benchchem. 4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYYfDfQfOV38yTdHxn3ONVxoO8VpLwRJrw2H4eWzvuHCQNfy8jS8-2VWEWGVzspYyY1mI1TvnFrz1OO8guzWOeujSGKbQGsEsUdBJtDz9w_UV1gf25j1HhjH6xX_cpEytcN_K2]

- ResearchGate. Crystal structure of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid dimethyl sulfoxide monosolvate, C4H2N3O4⋅C2H6OS. Published May 7, 2025. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7IH_qGmaAlmalQOHL8jXkmDYU2I85WcYV3YH9UOLAfVUrt62wYiG6dM2ZSkHjOPjxDolEZZ0D4hRlj1h0tsGt5QeeMZZpv6MXi3D_ZR5uEc8QXjSftudnDLxVHMg92hBlTkXhNruWrW8VOX7o6dO-xsz1q0j1W2678OeQpjV9MvAPXJuEm5rxkJuhLbVxeGk3z-JQE-vYJLXposiZgA6hpxwMOcD_C0IeqT0eUNUQJxnEpFSJaZSEQ6RfG0rK9jwQbEsA48I-CgdnRl1bX98rEFcM3QoKa_-mX4UBEuY=]

- Amerigo Scientific. This compound. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEGcRO6MQnClfd3kMw7kadif6FPLgZZM_h_A69MeUlLe2x-yFqsr5XhVg8ZKouoNRplYXXanBLOK1gRdytmvhI2Xhgotg1OWyii6-LsAnQyU9WHHJBAMq7mmRlp_k2p2N-uXBk0DpoE4izYqIR31eLkOAuX32TC-8zrv3XhGILwnw_IfDbHXJ0Agpcq65tbLuwfEpGMLU5DfjjGNKQBg==]

- MDPI. Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFA3O1EqkccVSolIvbA0sJrm79GwskqEIhvptD96HtmKn9AhyVxYEQmfMaKsjjx51F9J1ClCbCcKvNtpDlM_8NEmNtgO_SwQKXgmMn51cdkqk6Me-5MtXYvMNbpb4MGDrisYw=]

- Sigma-Aldrich. This compound. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEU_kDyzepKKLp7-e7LaSPEvMVb3VtOaNDxqG2Q0e2hhfQbq09yTdgChVHnOD8vqTfgo5XiqrvAT9wi59d2I6-1ZA5RJJvqwaJWXfKV9bgq1x85XRi3IvgPz8ga2kvsEAKD6QydKsXrqFV8nmQksQhC1I18]

- PubChem. 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpRUHVKqZ3YZcCVM9lcoDWzyMp-_1RNv16brYHTv0GC4jYd_Mfjx2a4Ql4BphSQumPEjIosCOjU8myp4x_lSxWTdl4ylDyuuaY9KFdF1d5jVh-0_jZD05JTLSewlBpEA_lh_Qzp8qIOkGEEVeIZYV2k5DyOtO2iSMy1n1gzWMKya6WiJX_YAYedz6kO5qst9pzYQ==]

- EvitaChem. 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFeeNfyaTsVXIXYwvlp17b2GjKOANetj7KurB5cQsND-uWYBuE75BgY2I6tMwohBVNCqakRUprY1O5vPSAhBp2N1pfFPAaaBZAKtssvMQ02HCIslx6w-YLD22LDQB1Yxj2s7jmsuG8=]

- PubChem. 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGno5J5IJVsqf9pVn_lETBikY6WzWbqmAMQDSOPu6v6hYCz_oMnio9D38_8T3Zs5sggb7lI2EJzMbtaXO6nR3D0sugFBUIzhUQqKbzPNqSCNDiLqHDmr2cMg_567lhQgpbNudaJdqVBpFPtug==]

- ResearchGate. Crystal structure of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid monohydrate, C4H2N3BrO4·H2O. Published July 5, 2023. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUX95dnUsp4rHeN6wxCAJWT1Qe8lcbTH96UhEqKRw7DJ9MvQDdLtp-GP18IXV6xZZGRT_CLRJTjuE4VCIfCh0ALcjTNLrfe5xSaSHVPpiQU7DZDTq5vsIW7WFGXw7GIzLIf1z_s7XaUiZfxfljG9D2rm6tupvovBKMoXYWCIb-nTQg8pkL8qaj0t5Q3MHqYRliS2neGTS3vaCDoACD0dq_nHphYljEQPOr2wB0S6uSc_6Sns7ZB_jceyjFVEkLwMnpBlUIVl0nlei8]

- Molekula. This compound. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjHMwnPplt1jx6z3DTK_dFDaYRh10kmq7a8f1CScdAM_3nO76LF_4zhwREKMODKfH9StIyvMhFCs1gNLuObLRPRXOZt4czFH37a1NvOA5O6q-6_lv2mDIkWTO8Sa_pItRgNZ0awGfVQwE-W0IgjxqtQprU_02lzuSIx1sqC7phgMxGT6gV3CvPfpjR]

- MDPI. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmk9TS5EPYwrTi7rqGjlsgoRRNSNm2OaVI-sDNIbdPmJcFwrRnp4mEpzxPhAjIWWB_b5-cw4AM0_Z3YlFcz0C0bNu0YNO_LFKvhoXa7KVEZTI2ik3PkVYdf9L48t2fWI3L]

- PubMed Central. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESaJZGympbOgo0Cg0Ui_f46K_802A9Cj77pKiGwPaneCl05p9ZY-G9lJd7pEnnfaOIe45uKTcLZc1KeZ9tQz4WP9Q3kxST552UVANReDICirWLGedHSS6HgxkcDLoDDky1ro9JEjYcaxEcvQ==]

- ARKIVOC. The molecular structure of 1,3-dimethyl-4-phenyl-1H-pyrazole-5-carboxylic acid. Published January 2008. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrq02U7qTZ0r-yh5CyrWCo7FBD9pLUYTpF89o7eTJUBiObXx4L5S44L7-DtKsnL3zllgeKgN-20updE8tphCORfT4Thzyc0e4r7HsPG0FNtGPArQbnpfe724wmc9LsQxbZa779MoP1T8jcgqX-g-E0BjkfGNbURPeX0HSsGusEea-1aH-5mYSG3RYiGHvJUMHFi0dClzFGUx5VqAJZCmbhM54AEy5QRwA8KJcfnkRVU4eqW2fHZ5Lm_gQs]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound - Amerigo Scientific [amerigoscientific.com]

- 5. benchchem.com [benchchem.com]

- 6. Secure Verification [vinar.vin.bg.ac.rs]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

synthesis mechanism of 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid

An In-depth Technical Guide to the Synthesis of 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic pathway for this compound, a valuable heterocyclic building block in pharmaceutical and agrochemical research.[1] The synthesis is presented as a multi-step process, beginning with the construction of the pyrazole core, followed by regioselective bromination and final hydrolysis. This document delves into the underlying reaction mechanisms, provides detailed experimental protocols, and offers insights into purification strategies.

Strategic Overview of the Synthesis

The synthesis of this compound is most effectively approached through a three-stage sequence. This strategy ensures high purity and control over the final product's structure.

-

Formation of the Pyrazole Core : Synthesis of the precursor, ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate, via a Knorr-type pyrazole synthesis.

-

Regioselective Bromination : Electrophilic substitution on the pyrazole ring to introduce a bromine atom at the C4 position.

-

Saponification : Hydrolysis of the ethyl ester to yield the final carboxylic acid.

Caption: Claisen condensation reaction.

Step 1.2: Knorr Pyrazole Synthesis (Cyclization)

The resulting β-diketone intermediate, ethyl 2,4-dioxopentanoate, is then reacted with methylhydrazine. This is a classic Knorr pyrazole synthesis. The reaction proceeds via condensation, where the more nucleophilic nitrogen of methylhydrazine attacks one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring. The use of methylhydrazine ensures the formation of the N-methylated pyrazole. The regioselectivity is generally high, favoring the formation of the 1,3-dimethyl-5-carboxylate isomer due to steric and electronic factors. [1][2][3]

Caption: Knorr pyrazole synthesis.

Experimental Protocol: Synthesis of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate

[4]

-

Condensation: To a reaction vessel, add ethanol, sodium ethoxide, and diethyl oxalate. Cool the mixture to between 5-15 °C.

-

Slowly add acetone dropwise, ensuring the internal temperature is maintained at or below 15 °C.

-

After the addition is complete, maintain the reaction at this temperature for 24 hours.

-

Quench the reaction by slowly adding the mixture to ice water and adjust the pH to 2-3 with acetic acid. Extract the product with a suitable organic solvent.

-

Cyclization: Dissolve the intermediate from the previous step in DMF and cool the solution to 5-15 °C.

-

Slowly add a 40% aqueous solution of methylhydrazine, again maintaining the internal temperature below 15 °C.

-

After the addition, heat the mixture to 40-50 °C and hold for 6-8 hours.

-

Concentrate the reaction mixture under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation to yield ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate. A typical reported yield for this two-step process is approximately 88%. [4]

Part 2: Regioselective Bromination of the Pyrazole Core

The second stage is the electrophilic bromination of the synthesized pyrazole ester. The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack.

Mechanism and Regioselectivity

The bromination of 1,3-dimethyl-1H-pyrazole-5-carboxylate occurs regioselectively at the C4 position. This is due to the directing effects of the substituents on the ring. The N-methyl and C-methyl groups are electron-donating, activating the ring towards electrophilic substitution. The C5-carboxylate group is electron-withdrawing, deactivating the ring. The C4 position is the most electron-rich and sterically accessible position for the incoming electrophile (Br+). [5]N-Bromosuccinimide (NBS) is a convenient and effective source of electrophilic bromine for this transformation. [6][7][8]

Caption: Mechanism of regioselective bromination.

Experimental Protocol: Synthesis of Ethyl 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate

[6]

-

Dissolve the ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate (1.0 equivalent) in dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Bromosuccinimide (NBS) (1.1 equivalents) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate.

Part 3: Saponification to the Carboxylic Acid

The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. This is a standard saponification reaction.

Mechanism of Base-Catalyzed Ester Hydrolysis

The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion (from NaOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the ethoxide as a leaving group. A final acid-base reaction between the newly formed carboxylic acid and the ethoxide, followed by acidification during the workup, yields the final product.

Experimental Protocol: Synthesis of this compound

[6]

-

Dissolve the crude ethyl 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate in a mixture of ethanol and water.

-

Add sodium hydroxide (2-3 equivalents) to the solution.

-

Heat the mixture to reflux and maintain for 2-4 hours.

-

After cooling, remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and acidify to pH 2-3 with concentrated hydrochloric acid.

-

The product will precipitate out of the solution as a solid.

-

Collect the solid by filtration, wash with cold water, and dry to yield this compound.

Data Summary and Purification

| Step | Starting Material | Reagents | Solvent | Temp. | Time | Yield |

| 1 | Diethyl Oxalate, Acetone | NaOEt | Ethanol | 5-15 °C | 24 h | ~88% (for 2 steps) [4] |

| 2 | Ethyl 2,4-dioxopentanoate | 40% aq. MeNHNH₂ | DMF | 5-50 °C | 6-8 h | |

| 3 | Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate | NBS | DCM | 0 °C to RT | 12-16 h | High (typical) |

| 4 | Ethyl 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate | NaOH, then HCl | EtOH/H₂O | Reflux | 2-4 h | High (typical) |

Purification Strategy:

-

Initial Work-up: The aqueous work-ups in the protocols are crucial for removing inorganic salts and highly polar impurities.

-

Recrystallization: The final product, being a solid, is often amenable to purification by recrystallization. A suitable solvent system must be determined experimentally.

-

Column Chromatography: If recrystallization is insufficient to remove byproducts, such as regioisomers or unreacted starting materials, silica gel column chromatography is the method of choice. A solvent system of ethyl acetate and hexanes is a common starting point for elution.

Physicochemical Properties:

-

CAS Number: 5775-88-2 [1][9][10]* Molecular Formula: C₆H₇BrN₂O₂ [1][9][10]* Molecular Weight: 219.04 g/mol [9]* Appearance: White to light yellow powder [9]* Melting Point: 237-242 °C [9]

Conclusion

The synthesis of this compound is a well-defined, three-stage process that can be performed with readily available starting materials. The key steps involve a robust Knorr pyrazole synthesis to form the heterocyclic core, followed by a highly regioselective electrophilic bromination at the C4 position, and a final, straightforward ester hydrolysis. By understanding the underlying mechanisms and adhering to the detailed protocols, researchers can reliably produce this important synthetic intermediate for applications in drug discovery and development.

References

- CN112279812A. (2021). Synthetic method of 1, 3-dimethyl-1H-pyrazole-5-ethyl formate.

- Pardeshi, A. B., & Deshmukh, S. P. (2018). Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. International Journal of Research in Advent Technology, 6(4).

-

Lara-Ceniceros, T., et al. (2012). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. J. Mex. Chem. Soc., 56(2), 155-159. [Link]

-

Yogi, B., et al. (2017). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. [Link]

-

Supporting Information for "Evaluation and Removal of Production Process Constraints in the Synthesis of 3,5-Dibromopyrazole". DOI. [Link]

-

Cabrera-Andrade, A., et al. (2005). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 70(25), 10443–10449. [Link]

-

Dang, Q., et al. (2009). One-Pot Synthesis of Pyrazole-5-carboxylates by Cyclization of Hydrazone 1,4-Dianions with Diethyl Oxalate. ResearchGate. [Link]

-

Peterson, B. M., & Lambert, K. M. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. The Journal of Organic Chemistry. [Link]

-

Guchhait, S. K., et al. (2019). One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water. Molecules, 24(5), 899. [Link]

-

Cabrera-Andrade, A., et al. (2005). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. ACS Publications. [Link]

-

Politzer, P., et al. (2011). A comparison of regioselectivity in electrophilic aromatic substitution reactions vs. theoretical descriptors. ResearchGate. [Link]

-

Amerigo Scientific. This compound. [Link]

Sources

- 1. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles [organic-chemistry.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. CN112279812A - Synthetic method of 1, 3-dimethyl-1H-pyrazole-5-ethyl formate - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry – Oriental Journal of Chemistry [orientjchem.org]

- 8. scielo.org.mx [scielo.org.mx]

- 9. CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google Patents [patents.google.com]

- 10. tdcommons.org [tdcommons.org]

Foreword: The Analytical Imperative for Pyrazole Carboxylic Acids

An In-depth Technical Guide to the Vibrational Spectroscopy of Pyrazole Carboxylic Acids

Pyrazole and its derivatives represent a cornerstone in modern medicinal chemistry and materials science.[1][2][3] Their versatile scaffold is a key component in a wide array of pharmacologically active agents, including anti-inflammatory, antimicrobial, and antitumor drugs.[1] Pyrazole carboxylic acids, in particular, serve as crucial synthons and active molecules, where the interplay between the acidic proton of the carboxyl group and the nitrogen atoms of the pyrazole ring dictates their chemical behavior and biological interactions.

Understanding the intricate structural nuances of these molecules is paramount for rational drug design and materials engineering. Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, offers a powerful, non-destructive lens through which to probe their molecular architecture. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for applying these techniques to elucidate the structure, hydrogen bonding patterns, and tautomeric equilibria of pyrazole carboxylic acids. We will move beyond simple spectral interpretation to explain the causality behind experimental choices and analytical outcomes, grounding our discussion in both fundamental principles and field-proven applications.

The Principles of Vibrational Inquiry: FT-IR and Raman Spectroscopy

At the heart of any spectroscopic analysis lies the interaction of electromagnetic radiation with matter. For FT-IR and Raman, this interaction excites molecular vibrations, providing a unique "fingerprint" of the compound's functional groups and overall structure.

FT-IR Spectroscopy: The Absorption Paradigm

FT-IR spectroscopy measures the absorption of infrared radiation at specific frequencies corresponding to the natural vibrational frequencies of a molecule's bonds.[4] For a vibration to be "IR active," it must result in a change in the molecule's net dipole moment. The resulting spectrum, a plot of transmittance or absorbance versus wavenumber (cm⁻¹), reveals a pattern of absorption bands characteristic of the bonds present. For pyrazole carboxylic acids, FT-IR is exceptionally sensitive to polar functional groups like the hydroxyl (O-H), amine (N-H), and carbonyl (C=O) groups, which are central to their chemistry.